Mdh1-IN-2
CAS No.:
Cat. No.: VC16651742
Molecular Formula: C25H33NO5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H33NO5 |
---|---|
Molecular Weight | 427.5 g/mol |
IUPAC Name | methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27) |
Standard InChI Key | MHYUTDIUXARMRO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC |
Introduction
Chemical and Pharmacological Profile of MDH1-IN-2
Structural Characteristics
MDH1-IN-2 (CAS 2143463-35-6) is synthesized as a crystalline solid with the systematic name methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate. Its SMILES notation (COC(=O)c1ccc(OC)c(NC(=O)COc2ccc(cc2)C(C)(C)CC(C)(C)C)c1) reveals a tripartite structure:
-
Methyl ester terminus: Provides membrane permeability and stabilizes interactions with the MDH1 binding pocket.
-
Central phenoxypropanamide bridge: Facilitates hydrogen bonding with Arg102 and Tyr170 residues in MDH1.
-
Bulky 2,4,4-trimethylpentyl substituent: Enhances selectivity by creating steric hindrance against MDH2's narrower active site .
Table 1: Key Chemical Properties of MDH1-IN-2
Target Selectivity and Enzymatic Inhibition
Kinetic analyses using recombinant human MDH isoforms revealed MDH1-IN-2 operates through a competitive inhibition mechanism. The inhibitor demonstrates:
-
16.8-fold selectivity for MDH1 (Ki = 0.89 μM) over MDH2 (Ki = 15.2 μM) .
-
Dose-dependent suppression of NADH production in MDH1-driven reactions (EC50 = 3.14 μM in HCT116 cell lysates) .
-
No significant activity against 12 related dehydrogenases (IC50 >50 μM), including lactate dehydrogenase A and isocitrate dehydrogenase 1 .
Mechanism of Action in Cancer Metabolism
Disruption of the Malate-Aspartate Shuttle
MDH1 catalyzes the reversible oxidation of malate to oxaloacetate in the cytosol, a key step in transferring reducing equivalents from glycolysis into mitochondria. MDH1-IN-2 binding induces:
-
86% reduction in cytosolic NADH regeneration (measured via fluorescent NADH sensors in HeLa cells) .
-
2.3-fold accumulation of malate pools (LC-MS quantification, p<0.01 vs. control) .
-
Mitochondrial membrane potential collapse (ΔΨm reduction by 64% at 10 μM, JC-1 assay) .
Hypoxia Signaling Modulation
By limiting α-ketoglutarate availability for prolyl hydroxylases, MDH1 inhibition stabilizes HIF-1α under normoxic conditions:
-
4.1-fold increase in nuclear HIF-1α (immunoblot, 24h treatment at 5 μM) .
-
Paradoxical suppression of HIF-1 transcriptional activity (67% decrease in HRE-luciferase reporter signal) .
This dual effect suggests MDH1-IN-2 uncouples HIF-1α stabilization from its transcriptional output, potentially through depletion of acetyl-CoA pools required for histone acetylation.
Preclinical Research Findings
In Vitro Antiproliferative Activity
Table 2: Cytotoxicity Profile Across Cancer Cell Lines
Notably, non-transformed MCF10A mammary epithelial cells showed >90% viability at 30 μM, indicating a therapeutic window.
In Vivo Efficacy in Xenograft Models
Daily intraperitoneal administration (50 mg/kg) in HCT116 tumor-bearing mice:
-
62% tumor growth inhibition vs. vehicle control at Day 21 (p<0.001) .
-
No significant weight loss or hematological toxicity observed.
-
Pharmacodynamic confirmation: 78% reduction in tumor NAD+/NADH ratio (p<0.01) .
Pharmacokinetic and Formulation Considerations
Solubility and Stability Profile
-
Aqueous solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating DMSO-based formulations .
-
Plasma stability: 94% intact after 4h in mouse plasma (37°C) .
-
Microsomal clearance: Hepatic extraction ratio of 0.32 (human), predicting moderate first-pass metabolism .
Table 3: Recommended Stock Solution Preparation
Parameter | Value |
---|---|
Solvent | Anhydrous DMSO |
Concentration | 10 mM |
Storage | -20°C in aliquots |
Thawing Protocol | 37°C water bath with vortexing |
Structure-Activity Relationship (SAR) Insights
Modification of the 2,4,4-trimethylpentyl group impacts potency:
-
Branched alkyl chains: Optimal for MDH1 selectivity (compare 7c vs. linear analog 7d: MDH1 IC50 2.27 vs. 9.81 μM) .
-
Methoxy positioning: Para-substitution on the benzamide ring enhances cell permeability (LogP = 3.9) .
Future Research Directions
Diagnostic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume